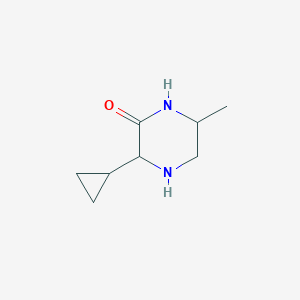![molecular formula C9H15NO4 B13192745 Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13192745.png)
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,8-dioxa-4-azaspiro[45]decane-3-carboxylate is a chemical compound with the molecular formula C10H17NO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate typically involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spiro structure but lacks the carboxylate group.
4-Piperidone ethylene ketal: Another spiro compound with a different functional group arrangement.
Uniqueness
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is unique due to its specific functional groups and spiro structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications.
Propiedades
Fórmula molecular |
C9H15NO4 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-12-8(11)7-6-14-9(10-7)2-4-13-5-3-9/h7,10H,2-6H2,1H3 |
Clave InChI |
UUZOBGJQRQLTMK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1COC2(N1)CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13192663.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13192669.png)


![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192677.png)




![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)


![tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate](/img/structure/B13192723.png)
![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)
